molecular formula C7H6ClNO B1276581 N-Hydroxybenzimidoyl chloride CAS No. 698-16-8

N-Hydroxybenzimidoyl chloride

Cat. No.: B1276581
CAS No.: 698-16-8
M. Wt: 155.58 g/mol
InChI Key: GYHKODORJRRYBU-CLFYSBASSA-N
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Description

N-Hydroxybenzimidoyl chloride is a versatile organic compound known for its role in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a hydroxy group attached to a benzimidoyl chloride moiety, making it a valuable intermediate in the synthesis of various functionalized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxybenzimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method is solvent-free and environmentally friendly, providing high yields of the desired product . Another method involves the use of amides as additives to facilitate the rearrangement of hydroxyarylformimidoyl chloride to diarylurea derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical techniques, such as ball-milling, is gaining popularity due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium chloride, Oxone, and various amides. Reaction conditions often involve mild temperatures and the use of photoredox catalysis to facilitate the desired transformations .

Major Products Formed

Major products formed from reactions involving this compound include diarylurea derivatives, fluoroalkylated compounds, and various functionalized heteroarenes .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKODORJRRYBU-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-16-8
Record name alpha-chlorobenzaldoxime
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

60.5 g (0.5 mol) of benzaldoxime was suspended in 390 ml of 8N hydrochloric acid and chlorine gas was bubbled into the suspension while stirring and maintaining the reaction temperature at from 5° to 15° C. The oxime immediately showed a green color upon reaction with chlorine and, after allowing the reaction mixture to stand, pale yellow crystals of α-chlorobenzaldoxime precipitated. Filtration of the reaction mixture yielded 66 g of crystals having a melting point of 45°-47° C. Yield, about 84%.
Quantity
60.5 g
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390 mL
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Synthesis routes and methods II

Procedure details

A solution of chlorine (1.5 g) in carbon tetrachloride (42 ml) was added in portions in a stirred partial solution of benzaldehyde oxime [2.5 g; 1H NMR: δ8.18 (1H, s), 9.40 (1H, brs) ppm] in carbon tetrachloride (20 ml) at room temperature. Following the addition, the reaction mixture was stirred at room temperature for 3 hours then poured into water. The organic layer was separated, dried and concentrated to give almost pure α-chlorobenzaldehyde oxime (3.2 g) as a yellow liquid. A solution of sodium methanethiolate (0.68 g) in methanol (15 ml) was added dropwise to an ice-cooled and stirred solution of part of this α-chlorobenzaldehyde oxime (1.5 g) in methanol (15 ml). Following the addition, the reaction mixture was stirred for 2 hours with continued cooling in iced-water. The methanol was removed under reduced pressure and the residue was chromatographed using dichloromethane as eluant to give a single stereoisomer of α-methylthiobenzaldehyde oxime (0.67 g, 42% yield) as a white crystalline solid, m.p. 76°-78° C., 1H, NMR: δ2.08 (3H, s), 9.12 (1H, s) ppm.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
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solvent
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-Hydroxybenzenecarboximidoyl chloride (13.7 g) was prepared according to the method described in Part D of Example 1 by reacting benzaldehyde oxime (11.5 g, 94.9 mmol) in DMF (20 mL) with N-chlorosuccinimide (12.6 g, 94.9 mmol) and was obtained as a white solid. Triethylamine (0.69 mL, 4.97 mmol) was added to a solution of N-hydroxybenzenecarboximidoyl chloride (644 mg, 4.14 mmol) and 1-allyl-4-chloro-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline (prepared as described in Part C of Example 1, 1.00 g, 3.32 mmol) in dichloromethane (50 mL) at room temperature. The solution was stirred overnight and then was washed with saturated aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel to afford 4-chloro-2-(ethoxymethyl)-1-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1H-imidazo[4,5-c]quinoline as a pale yellow solid (1.19 g).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Quantity
644 mg
Type
reactant
Reaction Step Three
Name
1-allyl-4-chloro-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxybenzimidoyl chloride
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N-Hydroxybenzimidoyl chloride
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N-Hydroxybenzimidoyl chloride
Customer
Q & A

Q1: What is the primary use of N-Hydroxybenzimidoyl chloride in organic synthesis?

A1: this compound is a versatile precursor to nitrile oxides, highly reactive intermediates widely employed in the synthesis of heterocycles. Specifically, it is utilized in [3+2] cycloaddition reactions with various dipolarophiles like alkynes and enamino carbonyl compounds to construct isoxazoles. [, , ]

Q2: Can you describe the reaction mechanism of this compound with alkynes in the presence of a catalyst?

A2: While this compound can react with alkynes under thermal conditions, the reactions often lack regioselectivity. Employing a catalyst like [Cp*RuCl(cod)] enables a controlled [3+2] cycloaddition. The ruthenium catalyst likely coordinates with the alkyne, facilitating the cycloaddition with the in-situ generated nitrile oxide from this compound. This process favors the formation of 3,4-disubstituted isoxazoles with high regioselectivity. []

Q3: How is this compound utilized in the development of radiotracers?

A3: A significant application of this compound lies in developing fluorine-18 labeled radiotracers for Positron Emission Tomography (PET). The compound can be synthesized with a fluorine-18 labeled benzaldehyde moiety. This labeled this compound is then reacted with appropriate alkynes in the presence of [Cp*RuCl(cod)] catalyst to yield fluorine-18 labeled 3,4-diarylsubstituted isoxazoles. This approach was specifically used in synthesizing [18F]1b, a derivative of the COX-2 inhibitor valdecoxib. [, ]

Q4: Has this compound been used to synthesize other heterocycles besides isoxazoles?

A4: Yes, this compound is not limited to isoxazole synthesis. For instance, it reacts with polyfluorinated cyclohexa-2,5-dienones to generate fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes. These reactions showcase the compound's versatility in building diverse heterocyclic scaffolds. []

Q5: Are there any alternative synthetic routes for preparing the isoxazole scaffold that employ this compound?

A5: this compound can participate in cascade reactions to access complex isoxazole-containing structures. For example, it reacts with N-cyanomethylisoquinolinium chloride and various dipolarophiles like (E)-3-arylideneindolin-2-ones in a base-promoted double [3 + 2] cycloaddition. This cascade sequence affords novel spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines with high diastereoselectivity, highlighting the potential for stereoselective synthesis. []

Q6: Can this compound be used to introduce functionalities other than the isoxazole ring?

A6: Indeed, this compound serves as a precursor for reagents beyond direct heterocycle formation. One example is its conversion to 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent offers three reactive handles: vinyl, bromide, and sulfonyl fluoride, enabling its use in various transformations, including sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions. []

Q7: Can you elaborate on the role of this compound esters in photoinduced fluoroalkylations?

A8: this compound esters have emerged as efficient precursors for generating fluoroalkyl radicals in photoredox reactions. This strategy bypasses the challenge of directly utilizing fluoroalkyl carboxylate anions due to their high oxidation potentials. These esters enable decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins under mild conditions. DFT calculations suggest a mechanism involving fluorocarbon radical intermediates, contrasting other redox-active esters that proceed through nitrogen radical pathways. []

Q8: What are the advantages of using this compound esters in decarboxylative borylation reactions?

A9: this compound esters facilitate the generation of both aryl and alkyl radicals, including challenging α-CF3 substituted substrates. These radicals readily undergo borylation reactions under mild photoinduced conditions to produce various aliphatic and aromatic boronic esters. This method offers a general and efficient strategy for accessing valuable boronate building blocks. []

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